molecular formula C8H11BrN2 B13015378 5-(Bromomethyl)-2-propylpyrimidine

5-(Bromomethyl)-2-propylpyrimidine

Cat. No.: B13015378
M. Wt: 215.09 g/mol
InChI Key: QYFAWPZOBQCDKS-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-propylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromomethyl group at the 5-position and a propyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-propylpyrimidine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-propylpyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-propylpyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with functional groups like azides, thiocyanates, or ethers.

    Oxidation: Formation of pyrimidine carboxylic acids or aldehydes.

    Reduction: Formation of 2-propylpyrimidine.

Scientific Research Applications

Pharmaceutical Applications

5-(Bromomethyl)-2-propylpyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to biologically active molecules.

Antiviral Agents

Research indicates that derivatives of pyrimidine compounds have shown antiviral properties. For example, sulfonamide compounds with heterocyclic peripheries, including those derived from this compound, have been evaluated for their efficacy against viruses such as coxsackievirus B .

Anticancer Activity

Pyrimidine derivatives are well-known for their anticancer potential. Studies have demonstrated that certain pyrimidine-based compounds exhibit significant activity against various cancer cell lines, including prostate cancer . The unique substitution pattern of this compound may enhance its reactivity and biological properties compared to other similar compounds.

Synthetic Routes

Several synthetic methods have been developed to produce this compound. These methods often involve the use of various reagents and conditions to achieve high yields and purity.

General Synthesis

The synthesis typically involves the bromination of a suitable precursor followed by alkylation to introduce the propyl group. For instance, one method includes the reaction of 4-amino-2-methyl-5-cyanopyrimidine with hydrobromic acid under specific conditions to yield the desired product .

Case Study: Synthesis Methodology

A notable synthetic route involves using sodium methoxide and ethyl formate to create intermediates that are subsequently reacted to yield this compound . This method emphasizes the need for efficient reaction conditions to minimize environmental impact and reduce costs.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-propylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-propylpyrimidine
  • 5-(Iodomethyl)-2-propylpyrimidine
  • 5-(Methyl)-2-propylpyrimidine

Uniqueness

5-(Bromomethyl)-2-propylpyrimidine is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromomethyl group offers a balance between reactivity and stability, making it suitable for various synthetic applications. The propyl group at the 2-position also influences the compound’s physical and chemical properties, differentiating it from other pyrimidine derivatives.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-(bromomethyl)-2-propylpyrimidine

InChI

InChI=1S/C8H11BrN2/c1-2-3-8-10-5-7(4-9)6-11-8/h5-6H,2-4H2,1H3

InChI Key

QYFAWPZOBQCDKS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C=N1)CBr

Origin of Product

United States

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